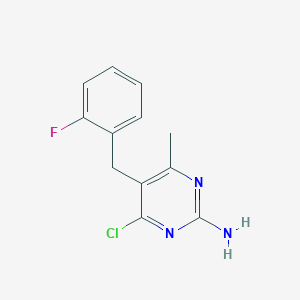![molecular formula C14H12ClN3O B13938324 3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is a chemical compound that features a benzimidazole moiety linked to a chlorinated benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzimidazole is coupled with 3-chloro-4-aminophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Similar structure but lacks the chloro and aminophenol groups.
4-chloro-1H-benzimidazole: Similar structure but lacks the aminophenol group.
Uniqueness
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12ClN3O |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-chloro-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C14H12ClN3O/c1-18-8-17-12-7-10(3-4-13(12)18)19-14-5-2-9(16)6-11(14)15/h2-8H,16H2,1H3 |
InChI Key |
NUVCIVPWSCGASD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


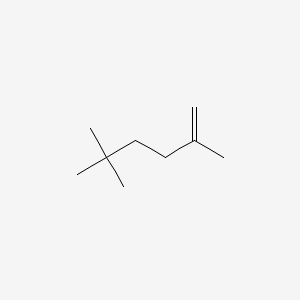
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)


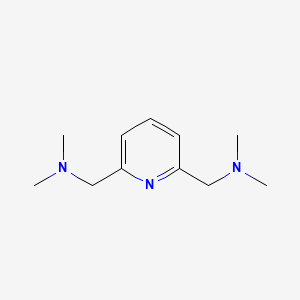

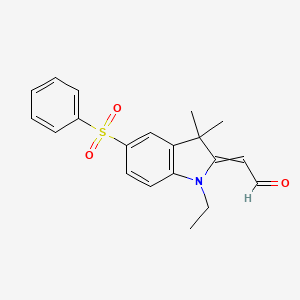
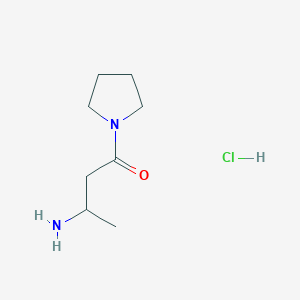
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
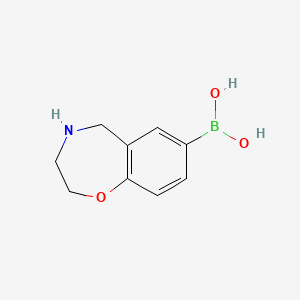

![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
